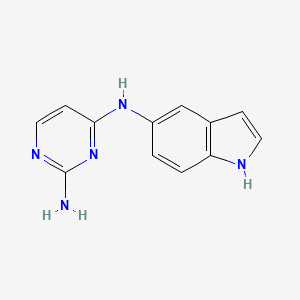
2-Amino-4-(1H-5-indolylamino)pyrimidine
カタログ番号 B8384799
分子量: 225.25 g/mol
InChIキー: FYQQQCYPMYVSRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07109219B2
Procedure details


A mixture of 2-amino-4,6-dichloropyrimidine (1.64 g, 10 mmol), 5-aminoindole (1.32 g, 10 mmol), diisopropylethylamine (5.23 ml, 30 mmol) and N,N-dimethylformamide (30 ml) was heated at 60° C. and stirred overnight under nitrogen atmosphere. The reaction mixture was partitioned between ethyl acetate and water after cooled to room temperature; and the organic layer was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was distilled off; the obtained residue was dissolved in tetrahydrofuran (100 ml); 10% Palladium on carbon (50% wet, 1.0 g) was added thereto under nitrogen atmosphere; and the reaction mixture was stirred for 4 days under hydrogen atmosphere at atmospheric pressure. The reaction system was purged with nitrogen; the catalyst was filtered off; the filtrate was concentrated under reduced pressure; the residue was purified by NH silica gel column chromatography (eluent; ethyl acetate:methanol=95:5); diethyl ether was added to the residue to crystallize; and the crystals were filtered off, and dried under aeration to yield the title compound (852 mg, 3.8 mmol, 38%) as pale brown crystals.




Name
Yield
38%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4](Cl)[N:3]=1.[NH2:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][CH:15]=[CH:14]2.C(N(C(C)C)CC)(C)C>CN(C)C=O>[NH2:1][C:2]1[N:7]=[C:6]([NH:10][C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][CH:15]=[CH:14]3)[CH:5]=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.64 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.32 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
5.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight under nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between ethyl acetate and water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
and the organic layer was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the obtained residue was dissolved in tetrahydrofuran (100 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
10% Palladium on carbon (50% wet, 1.0 g) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
and the reaction mixture was stirred for 4 days under hydrogen atmosphere at atmospheric pressure
|
|
Duration
|
4 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction system was purged with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by NH silica gel column chromatography (eluent; ethyl acetate:methanol=95:5)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diethyl ether was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
and the crystals were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under aeration
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=CC(=N1)NC=1C=C2C=CNC2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.8 mmol | |
| AMOUNT: MASS | 852 mg | |
| YIELD: PERCENTYIELD | 38% | |
| YIELD: CALCULATEDPERCENTYIELD | 38% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
